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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

Cat. No.: B145770 Get Quote

A comprehensive analysis of the structure-activity relationship (SAR) of 2-amino-4,6-

dimethylpyrimidine-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor

4 (FGFR4) is presented below. While the initial focus was on 2-Amino-4,6-dimethylpyridine
derivatives, a thorough review of available literature did not yield a comprehensive SAR study

for this specific scaffold. However, a detailed investigation into the closely related 2-amino-4,6-

dimethylpyrimidin-5-ol core has been published, offering valuable insights into the structural

requirements for potent and selective FGFR4 inhibition. This guide will therefore focus on these

pyrimidine analogs, providing a comparative analysis of their biological activity supported by

experimental data.

Comparative Analysis of FGFR4 Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 2-amino-4,6-

dimethylpyrimidin-5-ol derivatives against FGFR1, FGFR2, FGFR3, and FGFR4 kinases. The

data highlights the structure-activity relationships, particularly the impact of substitutions on the

phenyl ring and the acrylamide moiety, on both potency and selectivity.
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Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold as

FGFR4 inhibitors:

Core Scaffold: The 2-amino-4,6-dimethylpyrimidin-5-ol core serves as a viable scaffold for

developing selective FGFR4 inhibitors.[1]

Fluorine Substitution: The presence of difluoro substituents on the dimethoxyphenyl ring is

crucial for potent FGFR4 inhibitory activity.[1]

Methyl Groups on the Pyrimidine Ring: The dimethyl substitution on the pyrimidine ring

appears to contribute to selectivity. Compound 6O, featuring the 2-amino-4,6-
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dimethylpyrimidin-5-ol core, demonstrated significantly higher selectivity for FGFR4 over

other FGFR isoforms compared to the pyridine analog 6A.[1] This suggests that the methyl

groups may create steric hindrance that is not well-tolerated by the active sites of FGFR1, 2,

and 3.[1]

Acrylamide Warhead: The acrylamide moiety is a key feature, enabling covalent bond

formation with a unique cysteine residue (Cys552) in the ATP binding pocket of FGFR4,

which is not present in other FGFR family members. This covalent interaction is a major

contributor to the selectivity of these inhibitors.

Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against FGFR kinases was determined using a

radiometric assay.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

Myelin Basic Protein (MBP) as the substrate.

[γ-³²P]ATP.

Assay buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10%

glycerol, and 1 mM DTT.

Test compounds dissolved in DMSO.

Procedure:

The kinase, substrate, and test compound were pre-incubated in the assay buffer for 10

minutes at room temperature.

The kinase reaction was initiated by the addition of [γ-³²P]ATP.

The reaction mixture was incubated for 60 minutes at 30°C.
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The reaction was stopped by the addition of 3% phosphoric acid.

A portion of the reaction mixture was spotted onto a P30 filtermat.

The filtermat was washed three times with 75 mM phosphoric acid and once with methanol.

The radioactivity on the filtermat was measured using a scintillation counter.

IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using

GraphPad Prism.

Synthesis of N-(5-((2,6-difluoro-3,5-
dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-
yl)acrylamide (Compound 6O)
Step 1: Synthesis of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine

To a solution of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq) in DMF, 1-(bromomethyl)-2,6-

difluoro-3,5-dimethoxybenzene (1.1 eq) and K₂CO₃ (2.0 eq) were added. The mixture was

stirred at room temperature for 12 hours. The reaction mixture was then diluted with water and

extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous

Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column

chromatography to afford the desired product.

Step 2: Synthesis of 5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine

A mixture of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine (1.0

eq), ammonia (7N solution in methanol, 10 eq), Pd₂(dba)₃ (0.1 eq), and Xantphos (0.2 eq) in

1,4-dioxane was heated at 100°C for 12 hours in a sealed tube. The reaction mixture was

cooled to room temperature, filtered through Celite, and the filtrate was concentrated. The

residue was purified by column chromatography to yield the product.

Step 3: Synthesis of N-(5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-

yl)acrylamide (Compound 6O)

To a solution of 5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine (1.0

eq) and triethylamine (3.0 eq) in THF at 0°C, acryloyl chloride (1.2 eq) was added dropwise.
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The reaction mixture was stirred at 0°C for 2 hours. The reaction was quenched with water and

extracted with ethyl acetate. The combined organic layers were washed with brine, dried over

anhydrous Na₂SO₄, and concentrated. The crude product was purified by column

chromatography to give compound 6O.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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